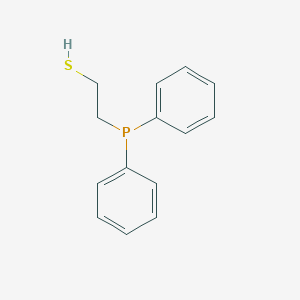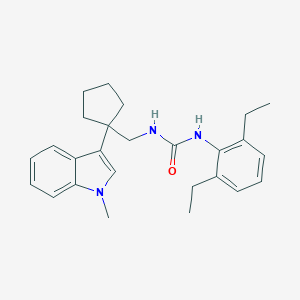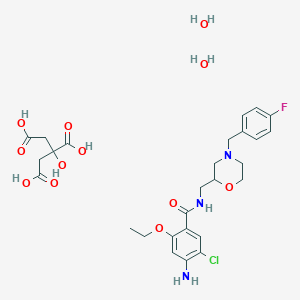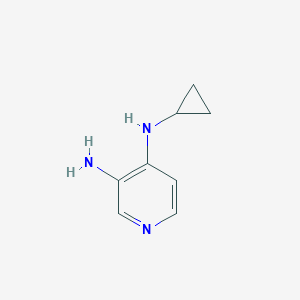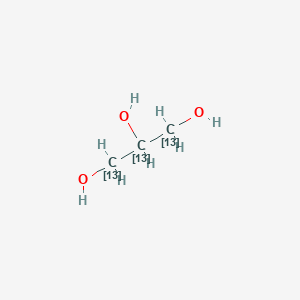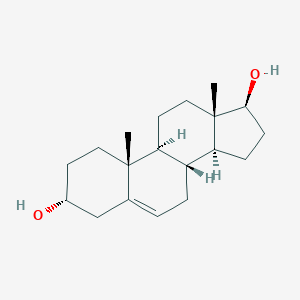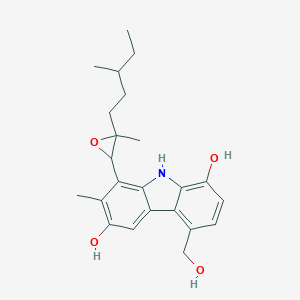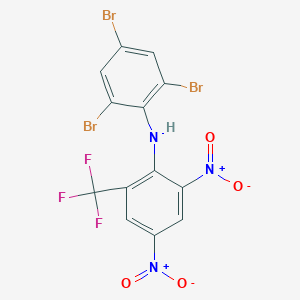
2,4,6-Tribromoaniline
Overview
Description
2,4,6-Tribromoaniline is a brominated derivative of aniline with the molecular formula C₆H₄Br₃N. It is a white to pale cream powder that is used in the synthesis of various pharmaceuticals, agrochemicals, and fire-extinguishing agents . The compound is characterized by the presence of three bromine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position.
Mechanism of Action
Target of Action
2,4,6-Tribromoaniline is a brominated derivative of aniline . It is primarily used in the organic synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents . The compound’s primary targets are the molecules or structures in these applications that require the properties of a brominated aniline derivative.
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction with bromine . The bromine atoms enter at the two ortho positions and the para position of the aniline molecule, resulting in the formation of this compound . This reaction reduces the basic properties of the amino group, and salts even with strong acids are almost completely hydrolyzed in the presence of water .
Biochemical Pathways
It is known that the compound is used as an intermediate in the formulation of flame retardants incorporated into plastic materials . The bromine atoms in the compound likely interact with other molecules in these pathways, affecting their downstream effects.
Result of Action
The result of the action of this compound is the formation of brominated products useful in various industrial applications. For example, it is used in the synthesis of flame retardants incorporated into plastic materials . The bromine atoms in the compound provide the necessary properties for these applications.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the nucleophilic substitution reaction with bromine occurs even in cold conditions . .
Biochemical Analysis
Biochemical Properties
It is known that aniline, the parent compound of 2,4,6-Tribromoaniline, can undergo nucleophilic substitution with bromine, even in cold conditions . The bromine atoms enter at the two ortho positions and the para position, forming this compound . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner, although specific interactions have not been documented.
Molecular Mechanism
It is known that the compound can be prepared by treating bromine water with aniline in a solution of acetic acid or dilute hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromoaniline can be synthesized through the bromination of aniline. The process involves dissolving aniline in glacial acetic acid and then adding bromine solution dropwise. This reaction is exothermic and requires cooling to control the temperature . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{NH}_2 + 3\text{HBr} ]
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar bromination reactions but on a larger scale. The process typically uses bromine water and aniline in the presence of acetic acid or dilute hydrochloric acid . The reaction is carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromoaniline undergoes several types of chemical reactions, including:
Electrophilic Substitution: The amino group in aniline activates the benzene ring towards electrophilic substitution, allowing bromine atoms to attach at the ortho and para positions.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Bromination: this compound.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the compound, though these are less commonly studied.
Scientific Research Applications
2,4,6-Tribromoaniline has several applications in scientific research:
Medicine: Explored for potential pharmaceutical applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of flame retardants incorporated into plastic materials.
Comparison with Similar Compounds
2,4-Dibromoaniline: Lacks one bromine atom compared to 2,4,6-tribromoaniline, making it less reactive in certain substitution reactions.
2,6-Dibromoaniline: Similar structure but with bromine atoms only at the 2 and 6 positions.
4-Bromoaniline: Contains only one bromine atom at the para position, significantly altering its reactivity and applications.
Uniqueness: this compound is unique due to the presence of three bromine atoms, which significantly influence its chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific bromination patterns .
Properties
IUPAC Name |
2,4,6-tribromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPODVKBTHCGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051733 | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
300 °C | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.35 | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ALCOHOL, BENZENE | |
CAS No. |
147-82-0, 52628-37-2 | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Tribromoaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,4,6-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C2N8WIL3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120-122 °C | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 2,4,6-tribromoaniline?
A1: this compound (TBA) is primarily utilized as a flame retardant in epoxy resins [, , , ]. Its effectiveness stems from its synergistic action with other flame retardants like triphenyl phosphate and antimony trioxide (Sb2O3) [, ].
Q2: How does this compound impact the thermal stability of cured epoxy resins?
A2: Research suggests that TBA, when used with a hydride curing agent, has a negligible impact on the heat resistance of cured epoxy resins [, ].
Q3: Are there any studies on incorporating this compound into other polymer systems for flame retardancy?
A3: Yes, researchers have synthesized novel brominated benzoxazine monomers using this compound, aiming to impart flame retardancy to the resulting polymers []. Additionally, a flame-retardant polyether polyol was synthesized using N,N-bis(2-hydroxyethyl)-2,4,6-tribromoaniline as a starting material, demonstrating its potential in polyurethane foam applications [].
Q4: Does this compound affect the mechanical properties of epoxy resins?
A4: Studies indicate that incorporating a small amount of a toughening agent, like vinylpyridine-styrene-butadiene elastomeric nanoparticles, alongside TBA and Sb2O3, can enhance both the toughness and flame retardancy of the epoxy resin without significant adverse effects [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H4Br3N, and its molecular weight is 329.83 g/mol.
Q6: What spectroscopic techniques have been employed to characterize this compound?
A6: Researchers have utilized various spectroscopic methods for the characterization of this compound and its derivatives, including Fourier-transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance spectroscopy (NMR) [, , ], and Raman spectroscopy []. These techniques provide valuable information about the compound's molecular structure and vibrational modes.
Q7: Have there been computational studies on this compound?
A7: Yes, density functional theory (DFT) calculations have been employed to investigate the adsorption of this compound onto various nanomaterials, including graphene, fullerene, and fullerene-like nanocages []. These studies provide insights into the interaction mechanisms and electronic properties of the compound upon adsorption.
Q8: What is known about the environmental impact of this compound?
A8: this compound has been identified as an environmental contaminant, particularly in river sediments impacted by industrial discharge []. Its presence alongside other brominated compounds raises concerns about potential ecotoxicological effects.
Q9: Is this compound biodegradable?
A9: While specific biodegradation pathways haven't been extensively studied in the provided literature, a marine microalga was found to biosynthesize this compound []. This finding suggests the possibility of microbial degradation pathways in the environment.
Q10: Are there any known safety concerns associated with handling this compound?
A10: While specific safety data isn't extensively discussed in the provided research, handling halogenated anilines, including this compound, requires caution due to their potential toxicity []. Appropriate personal protective equipment and safe handling practices should always be employed.
Q11: How is this compound typically quantified in various matrices?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the quantification of this compound in environmental samples and other matrices [, ]. This method offers high sensitivity and selectivity for the analysis of trace amounts of the compound.
Q12: Are there specific analytical methods for detecting this compound in color additives?
A12: Yes, solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) has been used to determine the presence of this compound in color additives like D&C Red Nos. 21 and 22 []. This technique is advantageous for analyzing complex matrices and trace-level contaminants.
Q13: When was this compound first synthesized and what were the initial areas of interest?
A13: While the provided literature doesn't pinpoint the exact date of first synthesis, early research on this compound focused on its crystal structure [] and the study of its molecular polarizability through measurements of molar Kerr constants [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


